molecular formula C8H6F2O2 B1357896 4-(Difluoromethyl)benzoic acid CAS No. 55805-21-5

4-(Difluoromethyl)benzoic acid

Cat. No. B1357896
CAS RN: 55805-21-5
M. Wt: 172.13 g/mol
InChI Key: AVYXJQFZBUXNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 4-(Difluoromethyl)benzoic acid is 1S/C8H6F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) . The SMILES representation is c1cc(ccc1C(F)F)C(=O)O .


Physical And Chemical Properties Analysis

4-(Difluoromethyl)benzoic acid has a melting point of 205-207 °C . Its density is approximately 1.3±0.1 g/cm^3, and it has a boiling point of 271.6±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound is predicted to have a water solubility of 749.3 mg/L at 25 °C .

Scientific Research Applications

Antifungal Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 4-(Difluoromethyl)benzoic acid has been used in the synthesis of salicylanilide esters, which were assayed in vitro as potential antimycotic agents against eight fungal strains .
  • Methods of Application: The synthesis involved N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
  • Results: The antifungal activity of the derivatives was not uniform, and molds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

Corrosion Inhibition

  • Scientific Field: Materials Science
  • Application Summary: Benzoic acid derivatives, including 4-(Difluoromethyl)benzoic acid, have been evaluated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
  • Methods of Application: The evaluation involved weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
  • Results: The inhibition efficiency of these inhibitors increased with the increase in concentration .

Ultra Trace Analysis

  • Scientific Field: Analytical Chemistry
  • Application Summary: 4-(Difluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
  • Methods of Application: The compound was used in GC/MS analysis .
  • Results: The specific results of this application were not provided in the sources .

Safety And Hazards

4-(Difluoromethyl)benzoic acid is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

4-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYXJQFZBUXNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609561
Record name 4-(Difluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)benzoic acid

CAS RN

55805-21-5
Record name 4-(Difluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve methyl 4-(difluoromethyl)benzoate (2.855 g, 15.336 mmol) in MeOH (30 mL). Add potassium hydroxide (8.41 mL 2 equivalents, 30.7 mmol), and stir the mixture for 16 hours. Concentrate the reaction mixture under reduced pressure, and add EtOAc (100 mL) and 1 N HCl (50 mL). Stir for 30 minutes. Separate the layers. Dry the organics over Na2SO4; filter; collect the filtrate; and concentrate the filtrate under reduced pressure to give the titled compound as a white solid (2.541 g, 96% yield). 1H NMR (399.83 MHz, d6-DMSO) δ 13.29-13.28 (m, 1H), 8.04 (d, J=7.8 Hz, 2H), 7.67 (d, J=8.0 Hz, 2H), 7.24-6.97 (t, J=55.6, 1H).
Quantity
2.855 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.41 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Difluoromethyl)benzoic acid
Reactant of Route 4
4-(Difluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Difluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Difluoromethyl)benzoic acid

Citations

For This Compound
5
Citations
C Kerzig, X Guo, OS Wenger - Journal of the American Chemical …, 2019 - ACS Publications
The hydrated electron is experiencing a renaissance as a superreductant in lab-scale reductions driven by light, both for the degradation of recalcitrant pollutants and for challenging …
Number of citations: 124 pubs.acs.org
IS Turan, O Seven, S Ayan, EU Akkaya - ACS omega, 2017 - ACS Publications
Bringing together the concepts of self-immolative linkers and chemiluminogen dioxetane modules, a chemiluminescence-based sensor for fluoride with signal amplification is presented…
Number of citations: 18 pubs.acs.org
W Mahy, NJ Willis, Y Zhao, HL Woodward… - Journal of medicinal …, 2020 - ACS Publications
Carboxylesterase Notum is a negative regulator of the Wnt signaling pathway. There is an emerging understanding of the role Notum plays in disease, supporting the need to discover …
Number of citations: 16 pubs.acs.org
MS Baker, ST Phillips - Organic & biomolecular chemistry, 2012 - pubs.rsc.org
This article describes a small molecule reagent that is capable of detecting fluoride down to 0.12 mM (2.3 ppm) in water. The reagent reveals this level of fluoride through a novel …
Number of citations: 59 pubs.rsc.org
MS Baker - 2014 - search.proquest.com
Synthetic reagents that are capable of exponentially amplifying a readout in response to a chemical or physical signal are a new strategy for achieving chemical amplification. Chemical …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.